Boc-4-nitro-D-phenylalanine (Boc-D-Phe(NO2)-OH) is a synthetic derivative of the amino acid D-phenylalanine (D-Phe). It is a chiral molecule, meaning it has a non-superimposable mirror image (L-phenylalanine) []. Boc-4-nitro-D-Phe(NO2)-OH is used as a building block in the synthesis of peptides containing D-Phe [, ]. D-amino acids are not commonly found in nature, but they can be incorporated into peptides for research purposes [].
Boc-4-nitro-D-phenylalanine contains several key functional groups:
Boc-4-nitro-D-phenylalanine is a key reactant in peptide synthesis. The Boc group can be cleaved under acidic conditions to expose the free amino group, which can then be coupled to another amino acid using various coupling reagents [].
One example of a peptide synthesis reaction involving Boc-4-nitro-D-phenylalanine is the formation of a dipeptide with glycine (Gly). This reaction would likely involve the following steps:
Specific data on the melting point, boiling point, and solubility of Boc-4-nitro-D-phenylalanine may not be readily available due to its use as a research reagent. However, it is likely a white or off-white crystalline solid that is soluble in organic solvents such as dichloromethane and dimethylformamide, but poorly soluble in water due to the hydrophobic nature of the Boc and phenyl groups [].
Irritant